Acetylleucine

Catalog No.
S1941652
CAS No.
99-15-0
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylleucine

CAS Number

99-15-0

Product Name

Acetylleucine

IUPAC Name

2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N

SMILES

Array

solubility

8.1 mg/mL at 25 °C

Synonyms

acetyl-DL-leucine, acetylleucine, acetylleucine, L-, Lasdol, N-acetyl-L-leucine, N-acetylleucine, Tanganil

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C

The exact mass of the compound Acetylleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203436. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Acetylleucine (N-Acetyl-DL-leucine), CAS 99-15-0, is an acetylated derivative of the branched-chain amino acid leucine, widely procured as a membrane-permeable prodrug and metabolic modulator. Structurally, the N-acetylation neutralizes the basic amine group, transforming the standard zwitterionic amino acid into an anionic species at physiological pH. This modification yields a white crystalline solid that exhibits robust solubility in organic solvents like DMSO (up to 120 mg/mL) while maintaining workable aqueous solubility (approximately 6.7 mg/mL). In preclinical and formulation workflows, Acetylleucine is primarily selected for its ability to bypass standard amino acid transport bottlenecks, functioning as a high-capacity precursor for intracellular leucine delivery in neurological, vestibular, and metabolic disease models .

Procuring standard L-leucine as a cost-saving substitute for Acetylleucine fundamentally fails in high-dose cellular and in vivo models due to strict transporter limitations. L-leucine is an obligate zwitterion at physiological pH and relies exclusively on the L-type Amino Acid Transporter 1 (LAT1) for cellular entry. Because LAT1 has a high affinity but extremely low capacity (Km ~0.2 mM), L-leucine uptake saturates rapidly, preventing intracellular dose escalation. In contrast, the N-acetylation in Acetylleucine converts the molecule into an anion, shifting its uptake to the ubiquitous, high-capacity Monocarboxylate Transporter 1 (MCT1) and Organic Anion Transporters (OAT1/3) (Km ~3–10 mM). This transporter switch allows Acetylleucine to achieve intracellular concentrations up to 50-fold higher than unmodified leucine before saturation, making it irreplaceable for assays requiring massive metabolic flux or mTOR pathway hyperactivation[1].

Transporter Saturation Kinetics: Bypassing LAT1 Bottlenecks

The primary procurement advantage of Acetylleucine over standard leucine is its ability to evade transporter saturation. Unmodified L-leucine utilizes the LAT1 transporter, which reaches 50% saturation at just 0.2 mM and 99% saturation at 20 mM. Acetylleucine shifts cellular entry to MCT1, which has a much higher capacity with a Km of approximately 3 mM. Consequently, Acetylleucine uptake reaches 50% saturation at 3 mM and 99% saturation at 300 mM. This allows continuous cellular uptake at doses up to 66-fold higher than standard leucine [1].

Evidence DimensionTransporter half-saturation concentration (Km)
Target Compound Data~3.0 mM (via MCT1)
Comparator Or Baseline0.2 mM (L-leucine via LAT1)
Quantified Difference15-fold higher Km (lower affinity, higher capacity), enabling 66-fold higher dosing before absolute saturation.
ConditionsIn vitro transporter kinetic assays at physiological pH.

Allows assay developers and pharmacologists to achieve massive intracellular prodrug delivery without the strict dose-limiting bottlenecks inherent to standard amino acid transporters.

Physicochemical Shift: Hydrophobicity and pH-Dependent Solubility

N-acetylation fundamentally alters the acid-base chemistry of the leucine core. At a physiological pH of 7, standard L-leucine maintains a Log D of 1.59, acting as a zwitterion. Acetylleucine, however, acts primarily as an anion, resulting in a Log D of -2.54. This dramatic shift makes Acetylleucine approximately 1000-fold less hydrophobic and 50-fold more soluble at pH 7 compared to unmodified L-leucine[1].

Evidence DimensionDistribution coefficient (Log D) at pH 7
Target Compound Data-2.54
Comparator Or Baseline1.59 (L-leucine)
Quantified Difference1000-fold reduction in hydrophobicity and 50-fold increase in aqueous solubility at physiological pH.
ConditionsIn silico and in vitro physicochemical profiling at pH 7.

For formulation scientists and assay developers, this 50-fold increase in physiological solubility ensures rapid, high-concentration dissolution in biological media without the precipitation risks associated with high-dose zwitterionic amino acids.

Enantiomer-Specific Pharmacokinetics in Racemate Dosing

When procuring CAS 99-15-0 (the DL-racemate), buyers must account for the distinct pharmacokinetic handling of its constituent enantiomers. Following oral administration of N-Acetyl-DL-leucine (100 mg/kg), the D-enantiomer exhibits a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This occurs because the L-enantiomer undergoes rapid first-pass metabolism (deacetylation to L-leucine) with a Km of 69-216 µM, while the D-enantiomer resists deacetylation and competitively inhibits L-enantiomer intestinal uptake [1].

Evidence DimensionPlasma exposure (Cmax and AUC) post-administration
Target Compound DataHigh Cmax/AUC for D-enantiomer (resists metabolism)
Comparator Or BaselineLow Cmax/AUC for L-enantiomer (rapidly deacetylated)
Quantified DifferenceD-enantiomer accumulates at significantly higher plasma levels than the L-enantiomer due to asymmetric first-pass deacetylation.
Conditions100 mg/kg oral dosing in murine pharmacokinetic models.

Procurement teams and toxicologists selecting the racemate for chronic in vivo studies must account for D-enantiomer accumulation and its competitive inhibition of the active L-enantiomer.

In Vivo Vestibular Compensation Efficacy

Acetyl-DL-leucine is the established pharmacological benchmark for accelerating vestibular compensation. In unilateral labyrinthectomy models, intravenous administration of Acetylleucine (60 mg/kg on days 1, 2, and 3 post-lesion) significantly accelerates the compensation of postural symptoms compared to saline controls. While unmodified amino acids provide no targeted vestibular benefit, the acetylated racemate acts on central vestibular networks to restore locomotor balance, cementing its role as a required positive control in neuro-otological drug discovery .

Evidence DimensionPostural symptom compensation rate
Target Compound DataAccelerated recovery of locomotor balance
Comparator Or BaselineSaline placebo (no acceleration)
Quantified DifferenceSignificant reduction in time to postural stability post-labyrinthectomy.
Conditions60 mg/kg i.v. in rat unilateral labyrinthectomy (UL) model.

Validates the procurement of Acetylleucine as a reliable, industry-standard positive control for in vivo models of vestibular dysfunction and cerebellar ataxia.

High-Capacity Prodrug Delivery for mTOR Activation

Where massive intracellular delivery of leucine is required to hyperactivate mTORC1 signaling or shift global cellular metabolism, Acetylleucine is the right choice. Because it bypasses LAT1 saturation and utilizes high-capacity MCT1 transporters, it allows for dose-escalation in metabolic assays that would be impossible with standard L-leucine[1].

Positive Control in Neuro-Otological and Ataxia Models

Where a reliable pharmacological benchmark is needed for evaluating novel therapeutics targeting acute vestibular vertigo or cerebellar ataxia, the DL-racemate is the right choice. Its proven efficacy in accelerating postural compensation in unilateral labyrinthectomy models makes it an indispensable standard for in vivo neuro-otological drug discovery.

Enantiomer-Specific Pharmacokinetic and Metabolic Modeling

Where researchers are studying chiral inversion, stereoselective deacetylation enzymes, or competitive transporter inhibition, CAS 99-15-0 is the right choice. The asymmetric metabolism of the DL-racemate—where the D-enantiomer accumulates and the L-enantiomer is rapidly deacetylated—provides an excellent baseline tool for complex pharmacokinetic modeling [2].

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 Da

Monoisotopic Mass

173.10519334 Da

Heavy Atom Count

12

UNII

K76S41V71X

Sequence

L

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levacetylleucine is indicated for the treatment of neurological symptoms of Niemann-Pick disease type C (NPC) in adults and pediatric patients weighing ≥15 kg.

Mechanism of Action

Following oral administration, levacetylleucine is taken up via ubiquitously expressed monocarboxylate transporters and distributed to all body tissues. It enters enzyme-controlled pathways that correct metabolic dysfunction and improves adenosine triphosphate (ATP) energy production. The normalization of energy metabolism ameliorates mitochondrial and lysosomal dysfunction and leads to a reduction in the storage of unesterified cholesterol and sphingolipids. Levacetylleucine has also been shown to normalize neuronal membrane potentials in a guinea pig model, thereby improving cellular signaling processes and restoring and protecting neuronal circuits. The specific molecular target of levacetylleucine in the context of Niemann-Pick disease type C (NPC) is unknown.

Pictograms

Corrosive

Other CAS

99-15-0
1188-21-2

Absorption Distribution and Excretion

The Cmaxand AUC0-24h of levacetylleucine following oral administration were 8.3 μg/mL and 33.2 h*μg/mL, respectively. The time to maximum concentration (Tmax) is approximately 1 hour.
The apparent volume of distribution following oral administration of levacetylleucine is 253 liters.
The apparent oral clearance of levacetylleucine is 139 L/h.

Metabolism Metabolites

Levacetylleucine is metabolized into acetate and L-leucine by ubiquitously expressed enzymes.

Wikipedia

Acetylleucine

Biological Half Life

The half-life of levacetylleucine is approximately 1 hour.

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

L-Leucine, N-acetyl-: ACTIVE

Dates

Last modified: 08-16-2023

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